molecular formula C13H11N5OS B2981469 N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2178772-23-9

N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2981469
CAS No.: 2178772-23-9
M. Wt: 285.33
InChI Key: PVBSNPDQGYLJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a carboxamide group substituted with a 6-methylpyrimidin-4-ylmethyl moiety. The benzothiadiazole scaffold is known for its electron-deficient aromatic system, which enhances binding interactions in biological targets, while the pyrimidine substituent may contribute to solubility and target specificity .

Properties

IUPAC Name

N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-8-4-10(16-7-15-8)6-14-13(19)9-2-3-11-12(5-9)18-20-17-11/h2-5,7H,6H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBSNPDQGYLJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with 2,1,3-benzothiadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiadiazole Carboxamides

Example Compound : N-(3-Fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide

  • Structural Differences : The fluorophenyl group replaces the pyrimidinylmethyl substituent.
  • Physicochemical Properties :
Property N-(3-Fluorophenyl)-benzothiadiazole-5-carboxamide Target Compound (Inferred)
Molecular Weight 273.29 g/mol ~300–320 g/mol (estimated)
logP 3.36 Likely higher (due to pyrimidine's lipophilicity)
Hydrogen Bond Donors 1 1
Polar Surface Area 43.51 Ų Similar (~45–50 Ų)
  • Functional Implications : The fluorophenyl group enhances electronegativity and may influence π-π stacking, while the pyrimidinylmethyl group in the target compound could improve solubility via nitrogen lone pairs or modulate kinase selectivity .

Thiazole Carboxamides (e.g., Dasatinib)

Example Compound : Dasatinib (BMS-354825), a thiazole-5-carboxamide

  • Structural Differences : Thiazole vs. benzothiadiazole core; Dasatinib includes a piperazine-substituted pyrimidine and a chloro-methylphenyl group.
  • Biological Activity : Dasatinib is a dual Src/Abl kinase inhibitor (IC₅₀ < 1 nM) with oral efficacy in leukemia models . The benzothiadiazole core in the target compound may alter binding kinetics due to its larger aromatic system and electron-deficient nature.
  • Synthesis : Both compounds likely employ carboxamide coupling steps, but Dasatinib’s synthesis involves multi-step functionalization of pyrimidine and thiazole rings .

Pyrimidine-Containing Heterocycles

Example Compound: Diazinon Metabolites (e.g., O-[2-(1-hydroxyethyl)-6-methylpyrimidin-4-yl] phosphorothioate)

  • Structural Similarities : Shared 6-methylpyrimidin-4-yl group.
  • Functional Insights: The methylpyrimidine group in diazinon metabolites contributes to environmental persistence but is enzymatically degraded via hydroxylation . In the target compound, this group may enhance metabolic stability or serve as a hydrogen-bond acceptor.

Pyrazole and Thiadiazine Derivatives

Example Compound : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide

  • Structural Contrast : Pyrazole and thiadiazine cores differ significantly from benzothiadiazole in electronic properties and ring strain.
  • Activity Context : Such compounds often target inflammatory pathways, whereas benzothiadiazoles are explored in oncology and materials science .

Key Comparative Insights

Feature Target Compound N-(3-Fluorophenyl)-benzothiadiazole Dasatinib Diazinon Metabolites
Core Heterocycle Benzothiadiazole Benzothiadiazole Thiazole Pyrimidine
Key Substituent 6-Methylpyrimidin-4-ylmethyl 3-Fluorophenyl Piperazine-pyrimidine Phosphorothioate
logP (Estimated) ~3.5–4.0 3.36 2.5–3.0 Variable (hydrophilic)
Biological Target Undetermined (Kinase candidate) Undisclosed Src/Abl kinases Environmental degradation
Synthesis Complexity Moderate Moderate High Low

Biological Activity

N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C11_{11}H10_{10}N4_{4}S2_{2}
  • Molecular Weight : 286.35 g/mol
  • CAS Number : 2741924-52-5

Structural Representation

PropertyValue
Molecular FormulaC11_{11}H10_{10}N4_{4}S2_{2}
Molecular Weight286.35 g/mol
CAS Number2741924-52-5

The biological activity of this compound has been linked to its ability to interact with various biological targets:

  • Tyrosinase Inhibition : The compound exhibits significant inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. This property suggests potential applications in treating hyperpigmentation disorders .
  • Antioxidant Properties : Studies indicate that this compound has notable antioxidant effects, which may contribute to its protective roles in cellular systems against oxidative stress .
  • Antimicrobial Activity : Preliminary data suggest the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Viability : The compound was tested on B16F10 murine melanoma cells, where it showed no cytotoxicity at concentrations up to 20 µM over 48 and 72 hours. This indicates a favorable safety profile for potential therapeutic applications .
  • Tyrosinase Activity : The compound significantly reduced tyrosinase activity in treated cells compared to controls. At concentrations of 10 µM, it exhibited stronger inhibition than kojic acid, a well-known tyrosinase inhibitor .

Kinetic Studies

Kinetic analyses using Lineweaver–Burk plots revealed that this compound competes effectively with substrates for binding to tyrosinase, indicating a competitive inhibition mechanism .

Case Studies

  • Hyperpigmentation Treatment : A study evaluated the use of this compound in reducing melanin production in B16F10 cells. Results indicated that treatment with the compound led to a significant decrease in melanin levels compared to untreated controls, supporting its potential use in cosmetic formulations aimed at skin lightening .
  • Antimicrobial Testing : In another study assessing antimicrobial efficacy, the compound was found to inhibit bacterial growth at concentrations comparable to standard antibiotics like ampicillin . This suggests its potential utility in developing new antimicrobial therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.